molecular formula C12H12N2O3S B8545813 Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Cat. No. B8545813
M. Wt: 264.30 g/mol
InChI Key: CJGYIFIBEIIETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C12H12N2O3S/c1-3-17-12(15)11-13-10(14-18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

CJGYIFIBEIIETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(4-methoxyphenyl)-[1,3,4]oxathiazol-2-one (0.47 g, 2.24 mmol) in n-dodecane (0.70 ml) was added ethyl cyanoformate (0.90 ml, 8.10 mmol). The resulting reaction mixture was refluxed for 20 h at 150° C. After the completion of the reaction (TLC monitoring), added ice-cold water and extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over Na2SO4, filtered and concentrated under vacuum. The crude residue washed with ether to get the desired product (0.24 g, 40%). MS ES+ (265.08).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Yield
40%

Synthesis routes and methods II

Procedure details

Ethyl cyanoformate (16.9 g, 0.171 mol) is added to a stirred solution of 5-(4-methoxyphenyl)-[1,3,4]oxathiazolin-2-one (11.9 g, 0.057 mol) in p-xylene (100 ml). The mixture is heated to 115°-132° C. for 10 hours, during which time carbon dioxide is liberated. The solvent is evaporated in vacuo and the residue is triturated with di-isopropyl ether. The crystalline solid is filtered off, washed with a small amount of diisopropyl ether and dried, to give ethyl 3-(4-methoxyphenyl)-[1,2,4]thiadiazole-5-carboxylate (11.6 g, 77%) as beige crystals, m.p. 61°-63° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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